Futibatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

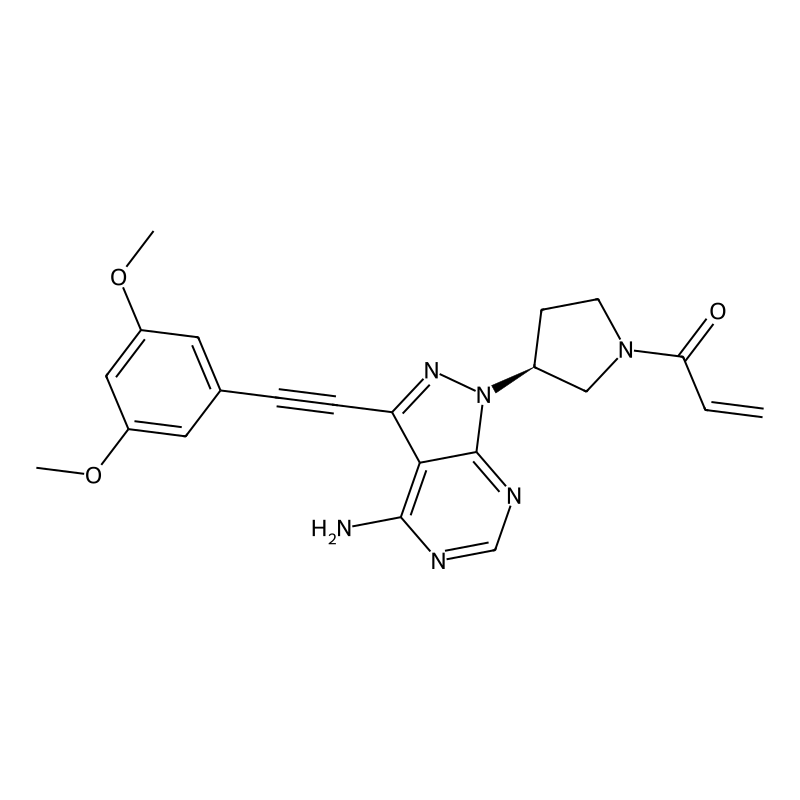

Futibatinib is a novel irreversible inhibitor targeting fibroblast growth factor receptors (FGFR) 1 to 4. It is chemically classified as 1-[(3S)-[4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one. This compound has gained attention for its selective antitumor activity against tumors with FGFR alterations, making it a promising candidate in cancer therapy, particularly for intrahepatic cholangiocarcinoma and other FGFR-deregulated tumors .

Futibatinib's mechanism of action revolves around its inhibition of FGFR signaling. Cancers with FGFR2 mutations often have uncontrolled FGFR activity, promoting tumor growth and survival []. By covalently binding to the ATP-binding pocket of FGFRs, Futibatinib disrupts this signaling pathway, leading to cell cycle arrest and tumor cell death [].

Clinical trials have shown Futibatinib to be generally well-tolerated, but common side effects include diarrhea, fatigue, stomatitis (mouth sores), and hyperphosphatemia (high blood phosphate levels) [, ]. As with any medication, potential drug interactions and specific patient considerations are crucial factors for healthcare providers to manage [].

Targeting FGFR Alterations

Futibatinib belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a role in cell growth and division. Some cancers have alterations in their FGFR genes, leading to uncontrolled cell growth. Futibatinib works by covalently inhibiting FGFRs, thereby blocking the signals that promote cancer cell proliferation []. Research is ongoing to determine the effectiveness of Futibatinib against tumors with specific FGFR alterations.

Source

[] Efficacy and Safety of Futibatinib in Patients with Previously Treated Intrahepatic Cholangiocarcinoma Harbouring FGFR2 Fusions or Other Rearrangements ()

Clinical Trials for Intrahepatic Cholangiocarcinoma

One of the most promising applications of Futibatinib is in the treatment of intrahepatic cholangiocarcinoma, a cancer that arises in the bile ducts within the liver. Studies have shown that a subset of intrahepatic cholangiocarcinoma patients harbor FGFR2 gene fusions or other rearrangements []. The FOENIX-CCA2 trial, a multinational phase 1-2 study, investigated the efficacy and safety of Futibatinib in patients with previously treated, FGFR2 fusion-positive intrahepatic cholangiocarcinoma. The study demonstrated a significant objective response rate (42%) and durable responses in these patients, offering a potential treatment option for this aggressive cancer type [, ].

Futibatinib operates through covalent binding to the ATP-binding pocket of FGFRs, specifically targeting a conserved cysteine residue (C491) within the kinase domain. This binding mechanism inhibits FGFR phosphorylation and disrupts downstream signaling pathways, including the RAS-dependent mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways . The compound exhibits high selectivity, with minimal off-target effects on other kinases, making it a potent therapeutic agent .

Futibatinib demonstrates significant biological activity by inhibiting the kinase activities of FGFRs in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for FGFR1 to 4 range from 1.4 to 3.7 nmol/L, indicating its high potency . The irreversible nature of its binding allows futibatinib to maintain efficacy even in the presence of mutations that confer resistance to reversible FGFR inhibitors . Clinical studies have shown promising results in patients with FGFR-altered tumors, leading to improved progression-free survival rates .

The synthesis of futibatinib involves several key steps, including:

- Suzuki Coupling Reaction: To introduce a 3,5-dimethoxybenzene moiety.

- Sonogashira Reaction: For incorporating ethynyl groups.

- Amide Coupling: To form the final product by linking various building blocks.

The synthetic pathway emphasizes the importance of the acrylamide moiety for covalent binding to FGFRs, confirming its role in enhancing inhibitory activity .

Futibatinib is primarily used in oncology as a targeted therapy for cancers associated with FGFR alterations, including intrahepatic cholangiocarcinoma. It is currently undergoing clinical trials and has shown effectiveness in patients who have previously progressed on other therapies . Its unique mechanism of action allows it to be considered for use against cancers resistant to traditional treatments.

Interaction studies reveal that futibatinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, with significant protein binding (95% bound to human plasma proteins). Coadministration with strong CYP3A inhibitors or inducers is not recommended due to potential alterations in drug metabolism and efficacy . Additionally, common adverse reactions include hyperphosphatemia and fatigue, necessitating careful monitoring during treatment .

Futibatinib shares similarities with several other compounds targeting fibroblast growth factor receptors. Here are some notable comparisons:

| Compound Name | Mechanism | Binding Type | Selectivity | Clinical Status |

|---|---|---|---|---|

| Pemigatinib | FGFR inhibitor | Reversible | Moderate | Approved |

| Infigratinib | FGFR inhibitor | Reversible | Moderate | Approved |

| Erdafitinib | FGFR inhibitor | Reversible | Moderate | Approved |

| TAS-120 (Futibatinib) | FGFR inhibitor | Irreversible | High | Clinical use ongoing |

Futibatinib's uniqueness lies in its irreversible binding mechanism and high selectivity for FGFRs compared to other reversible inhibitors. This property reduces susceptibility to resistance mutations commonly seen with other therapies .

Molecular Formula and Mass (C₂₂H₂₂N₆O₃, 418.45 g/mol)

Futibatinib possesses the molecular formula C₂₂H₂₂N₆O₃ with a precise molecular weight of 418.45 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 418.17533859 daltons as determined through high-resolution mass spectrometry analysis [16]. This molecular composition reflects a complex heterocyclic structure containing six nitrogen atoms, three oxygen atoms, and twenty-two carbon atoms with twenty-two hydrogen atoms [4] [6]. The molecular weight places futibatinib within the optimal range for oral bioavailability according to Lipinski's rule of five, which favors compounds under 500 daltons [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₂N₆O₃ | [1] [2] [3] |

| Molecular Weight | 418.45 g/mol | [1] [2] [3] |

| Exact Mass | 418.17533859 Da | [16] |

| Monoisotopic Mass | 418.17533859 Da | [16] |

Structural Characteristics and Functional Groups

Pyrazolopyrimidine Core Structure

The central structural framework of futibatinib consists of a pyrazolo[3,4-d]pyrimidine core that serves as an adenosine triphosphate-mimicking scaffold [5] [7]. This bicyclic heterocyclic system comprises a pyrazole ring fused to a pyrimidine ring, creating a rigid planar structure essential for fibroblast growth factor receptor binding [5] [22]. The pyrazolopyrimidine core contains an amino group at the 4-position that forms critical hydrogen bonding interactions with glutamic acid 562 in the target protein [12] [5]. The nitrogen atoms within this core structure participate in hydrogen bonding networks with the hinge region of the fibroblast growth factor receptor kinase domain [5] [12].

Pyrrolidine Moiety Configuration

Futibatinib incorporates a pyrrolidine ring system attached to the pyrazolopyrimidine core, which exists in the S-configuration at the 3-position [4] [6] [19]. This five-membered saturated heterocyclic ring provides conformational flexibility while maintaining the spatial orientation required for optimal protein binding [7]. The pyrrolidine moiety overlaps with the ribose sugar binding region of adenosine triphosphate in the fibroblast growth factor receptor active site [5]. The stereochemistry of this pyrrolidine ring is crucial for selectivity and potency, as demonstrated by structure-activity relationship studies comparing different enantiomers [7].

Acrylamide Reactive Group

The acrylamide functional group represents the key electrophilic warhead responsible for covalent bond formation with the target protein [5] [9] [13]. This α,β-unsaturated carbonyl system contains a terminal vinyl group that undergoes Michael addition reactions with nucleophilic cysteine residues [9] [13]. The acrylamide moiety forms an irreversible covalent bond with cysteine 488 in the P-loop region of fibroblast growth factor receptor 1 [5] [12]. Research has demonstrated that the acrylamide group can be metabolically activated to form highly electrophilic epoxide intermediates, contributing to its reactivity profile [9] [13].

3,5-Dimethoxyphenyl Ethynyl Substituent

The 3,5-dimethoxyphenyl ethynyl substituent extends from the pyrazolopyrimidine core through an alkyne linker, occupying a hydrophobic binding pocket within the fibroblast growth factor receptor [5] [12]. This aromatic system features two methoxy groups positioned symmetrically at the 3 and 5 positions of the benzene ring [4] [6]. The ethynyl linker provides the appropriate geometric spacing and rigidity to position the dimethoxyphenyl ring optimally within the receptor binding site [5]. One of the methoxy groups forms a hydrogen bond with aspartic acid 641, while the aromatic ring participates in extensive van der Waals interactions with hydrophobic amino acid residues [12].

Physicochemical Properties

Futibatinib exhibits distinct physicochemical characteristics that influence its pharmaceutical behavior and biological activity [2] [4] [11]. The compound appears as a white crystalline powder with pH-dependent solubility properties [4] [11] [23]. Solubility decreases significantly with increasing pH, becoming practically insoluble at pH 3 or higher [4] [11] [23]. In aqueous media, futibatinib demonstrates complete insolubility, while showing substantial solubility in dimethyl sulfoxide ranging from 29 to 84 milligrams per milliliter [20] [27].

| Property | Value | Method/Condition |

|---|---|---|

| Physical State | White crystalline powder | [4] [11] [23] |

| Water Solubility | Insoluble | [4] [11] |

| Dimethyl Sulfoxide Solubility | 29-84 mg/mL | [20] [27] |

| Predicted pKa | 3.60 ± 0.30 | [2] |

| LogP (XLogP3-AA) | 2.0 | [16] |

| LogD (pH 7.4) | 1.32 | [12] |

| Topological Polar Surface Area | 108 Ų | [16] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 733.8 ± 60.0°C | [2] |

The lipophilicity parameters indicate moderate hydrophobic character with a LogP value of 2.0 and LogD of 1.32 at physiological pH [12] [16]. The topological polar surface area measures 108 square angstroms, falling within the acceptable range for membrane permeability [16] [18]. Futibatinib contains one hydrogen bond donor and seven hydrogen bond acceptors, contributing to its binding affinity and selectivity [16]. The compound exhibits six rotatable bonds, providing sufficient conformational flexibility for target engagement while maintaining structural integrity [16].

Structure-Activity Relationships

Futibatinib demonstrates exceptional potency and selectivity across all four fibroblast growth factor receptor subtypes with nanomolar inhibitory concentrations [3] [6] [22]. The structure-activity relationships reveal that the irreversible covalent binding mechanism provides sustained inhibition regardless of receptor conformation [21] [22]. Against fibroblast growth factor receptor 1, futibatinib exhibits an inhibitory concentration of 3.9 nanomolar, while showing even greater potency against fibroblast growth factor receptor 2 and 3 with values of 1.3 and 1.6 nanomolar respectively [3] [6].

| Fibroblast Growth Factor Receptor Subtype | IC₅₀ (nM) | Selectivity Profile | Binding Characteristics |

|---|---|---|---|

| FGFR1 | 3.9 | Highly selective | [3] [6] |

| FGFR2 | 1.3 | Highly selective | [3] [6] |

| FGFR3 | 1.6 | Highly selective | [3] [6] |

| FGFR4 | 8.3 | Selective | [3] [6] |

The structure-activity relationships extend to mutant forms of fibroblast growth factor receptor 2, where futibatinib maintains potent inhibitory activity against resistance-associated variants [12]. Against wild-type fibroblast growth factor receptor 2, the compound demonstrates an inhibitory concentration of 0.9 nanomolar [12]. Importantly, futibatinib retains activity against common resistance mutations including V5651 (1.3 nanomolar), N550H (3.6 nanomolar), and E566G (2.4 nanomolar) [12]. This broad activity profile against mutant receptors distinguishes futibatinib from reversible inhibitors that lose efficacy against resistance mutations [12] [22].

The covalent binding mechanism contributes significantly to the favorable structure-activity profile by forming permanent adducts with cysteine 488 in the P-loop region [5] [12] [22]. This interaction mode allows futibatinib to maintain binding affinity even when conformational changes occur due to resistance mutations [21] [22]. The combination of the pyrazolopyrimidine core, optimal linker geometry, and reactive acrylamide warhead creates a unique pharmacophore that achieves both high potency and broad spectrum activity against fibroblast growth factor receptor variants [7] [22].

Stereochemistry and Conformational Analysis

Futibatinib contains one defined stereocenter located at the 3-position of the pyrrolidine ring, existing in the S-configuration [6] [16] [19]. This absolute stereochemistry is critical for optimal binding geometry and target selectivity, as demonstrated by comparative studies of individual enantiomers [7]. The International Union of Pure and Applied Chemistry nomenclature specifies the complete stereochemical designation as 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one [4] [19].

Conformational analysis reveals that futibatinib adopts a relatively rigid structure due to the planar pyrazolopyrimidine core and the ethynyl linker geometry [5] [22]. The compound exhibits the ability to capture multiple conformations of the highly flexible P-loop region in fibroblast growth factor receptors [22]. Crystal structure analysis with fibroblast growth factor receptor 1 demonstrates that futibatinib maintains specific spatial relationships between functional groups essential for binding [12]. The pyrrolidine ring adopts a puckered conformation that positions the acrylamide warhead optimally for covalent bond formation with the target cysteine residue [5] [12].

The stereochemical configuration influences both the kinetic and thermodynamic aspects of target binding [7]. The S-enantiomer shows superior binding kinetics compared to the R-enantiomer, resulting in enhanced selectivity and potency [7]. Conformational flexibility analysis indicates that futibatinib can accommodate slight variations in receptor structure while maintaining high binding affinity [22]. This adaptability contributes to its effectiveness against multiple fibroblast growth factor receptor subtypes and mutant variants [21] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Lytgobi monotherapy is indicated for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed after at least one prior line of systemic therapy.

Treatment of cholangiocarcinoma

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following a single oral dose of 20 mg radiolabeled futibatinib, approximately 91% of the total recovered radioactivity was observed in feces and 9% in urine, with negligible unchanged futibatinib in urine or feces.

The geometric mean (CV%) apparent volume of distribution (Vc/F) is 66 L (18%).

The geometric mean (CV%) apparent clearance (CL/F) is 20 L/h (23%).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients